molecular formula C17H15Cl2N5OS B2590731 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898622-66-7

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2590731
CAS RN: 898622-66-7
M. Wt: 408.3
InChI Key: OSUMXYFBSKPAAY-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms in a five-membered ring . The molecule also includes an acetamide group and a dichlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the acetamide and dichlorophenyl groups. A similar compound, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence the types of reactions that this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the 1,2,4-triazole ring, the acetamide group, and the dichlorophenyl group could all influence these properties .

Scientific Research Applications

Antifungal Applications

The 1,2,4-triazole moiety is well-known for its antifungal properties . Compounds containing this ring structure are used in the synthesis of drugs like Ravuconazole and Fluconazole , which are effective against a range of fungal infections. The compound could potentially be used to develop new antifungal agents that are more effective or have fewer side effects.

Anticancer Research

1,2,4-Triazoles: are also recognized for their anticancer activities . They can be designed to interfere with specific pathways in cancer cells, leading to apoptosis or cell cycle arrest. Research into derivatives of this compound could lead to the development of novel chemotherapy agents.

Antiviral Drug Development

The 1,2,4-triazole ring is a component of several antiviral drugs, including Ribavirin . The compound could be explored for its potential use in creating new antiviral medications, especially in the wake of emerging viral diseases.

Anti-inflammatory and Analgesic Uses

Compounds with a 1,2,4-triazole core have shown anti-inflammatory and analgesic effects . This suggests that the compound could be used in the synthesis of new medications to treat chronic inflammatory diseases and pain management.

Antimicrobial Activity

The sulfanyl group in the compound’s structure is known to contribute to antimicrobial activity . This property can be harnessed to develop new antimicrobial agents that could be part of the solution to antibiotic resistance.

Enzyme Inhibition for Cardiovascular Diseases

Derivatives of 1,2,4-triazole have been used as enzyme inhibitors related to cardiovascular diseases . The compound could be investigated for its potential to inhibit enzymes that are targets in the treatment of heart diseases.

Agricultural Chemicals

The 1,2,4-triazole derivatives are used in agricultural chemicals to protect crops from fungal infections . The compound could be modified to enhance its efficacy or reduce its environmental impact.

Material Science Applications

Lastly, the 1,2,4-triazole derivatives have applications in material science, where they can be used to create novel materials with specific properties . This compound could be a starting point for the synthesis of materials with unique thermal or electrical characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its mechanism of action, and developing methods for its synthesis. Further studies could also investigate its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-5-11(8-10)16-22-23-17(24(16)20)26-9-14(25)21-13-7-3-6-12(18)15(13)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUMXYFBSKPAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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